molecular formula C6H8Cl2O2 B14393501 Ethyl 2,3-dichlorocyclopropane-1-carboxylate CAS No. 90041-10-4

Ethyl 2,3-dichlorocyclopropane-1-carboxylate

Cat. No.: B14393501
CAS No.: 90041-10-4
M. Wt: 183.03 g/mol
InChI Key: MDXAEDCNUDMWLM-UHFFFAOYSA-N
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Description

Ethyl 2,3-dichlorocyclopropane-1-carboxylate is an organic compound that belongs to the class of cyclopropane carboxylates It is characterized by a three-membered cyclopropane ring substituted with two chlorine atoms and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3-dichlorocyclopropane-1-carboxylate typically involves the reaction of an alkene with a dichlorocarbene. Dichlorocarbenes can be generated in situ from chloroform and a strong base such as potassium hydroxide (KOH). The reaction proceeds via the formation of a trichloromethanide anion, which expels a chloride ion to form the dichlorocarbene. This highly reactive intermediate then adds to the double bond of the alkene to form the cyclopropane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve distillation or recrystallization techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dichlorocyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the cyclopropane ring can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding cyclopropane derivative without the chlorine atoms.

    Oxidation Reactions: Oxidative conditions can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of substituted cyclopropane derivatives.

    Reduction: Formation of ethyl cyclopropane-1-carboxylate.

    Oxidation: Formation of ethyl 2,3-dichlorocyclopropane-1-carboxylic acid.

Scientific Research Applications

Ethyl 2,3-dichlorocyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and agrochemicals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,3-dichlorocyclopropane-1-carboxylate involves its reactivity due to the strained cyclopropane ring and the presence of electron-withdrawing chlorine atoms. These features make the compound highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Ethyl 2,3-dichlorocyclopropane-1-carboxylate can be compared with other cyclopropane derivatives such as:

Properties

CAS No.

90041-10-4

Molecular Formula

C6H8Cl2O2

Molecular Weight

183.03 g/mol

IUPAC Name

ethyl 2,3-dichlorocyclopropane-1-carboxylate

InChI

InChI=1S/C6H8Cl2O2/c1-2-10-6(9)3-4(7)5(3)8/h3-5H,2H2,1H3

InChI Key

MDXAEDCNUDMWLM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C1Cl)Cl

Origin of Product

United States

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